molecular formula C16H32O2 B1673229 Hexyl decanoate CAS No. 10448-26-7

Hexyl decanoate

Cat. No.: B1673229
CAS No.: 10448-26-7
M. Wt: 256.42 g/mol
InChI Key: DGPNTCACXCHFDI-UHFFFAOYSA-N
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Description

Hexyl decanoate is an organic compound classified as an ester. It is formed by the esterification of hexanol and decanoic acid. This compound is known for its pleasant odor and is often used in the fragrance and flavor industries. This compound is also recognized for its role as a trail pheromone in certain species of stingless bees, such as Trigona recursa .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl decanoate can be synthesized through the Fischer esterification process, which involves the reaction of hexanol with decanoic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:

Hexanol+Decanoic AcidH2SO4Hexyl Decanoate+Water\text{Hexanol} + \text{Decanoic Acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Hexanol+Decanoic AcidH2​SO4​​Hexyl Decanoate+Water

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification techniques but on a larger scale. The process involves continuous distillation to remove water and drive the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Hexyl decanoate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanol and decanoic acid.

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and an acid or base catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Hexanol and decanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: Hexanol and decanoic acid.

Scientific Research Applications

Hexyl decanoate has several applications in scientific research:

Mechanism of Action

Hexyl decanoate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Butyl acetate: Used in the production of lacquers and paints.

Uniqueness: this compound is unique due to its dual role as a fragrance compound and a biological pheromone. Its specific use in insect communication sets it apart from other esters that are primarily used for their olfactory properties .

Comparison with Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Butyl acetate

Properties

IUPAC Name

hexyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-11-12-14-16(17)18-15-13-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPNTCACXCHFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065079
Record name Hexyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Fresh green aroma
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.857-0.863 (20°)
Record name Hexyl decanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1852/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10448-26-7
Record name Hexyl decanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10448-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl decanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010448267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanoic acid, hexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexyl decanoate
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URL https://comptox.epa.gov/dashboard/DTXSID9065079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexyl decanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL DECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2D42X538B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hexyl decanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032324
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the ecological significance of Hexyl decanoate?

A1: this compound has been identified as the first trail pheromone compound in a stingless bee species, Trigona recursa []. This discovery is significant as it sheds light on the chemical communication strategies employed by these important pollinators.

Q2: How does this compound function as a trail pheromone in Trigona recursa?

A2: Research indicates that Trigona recursa bees utilize their labial gland secretions to establish scent trails []. This compound, a key component of these secretions, acts as an attractant, guiding other bees of the same species towards food sources or nesting sites.

Q3: Has this compound been found in other insects?

A3: While this compound is the first trail pheromone identified in stingless bees, it has been detected in the volatile profiles of other organisms. For example, it contributes to the aroma profile of cape gooseberry fruits (Physalis peruviana L.), influenced by ethylene during ripening [].

Q4: Are there any synthetic routes available for this compound?

A4: Although specific synthetic routes for this compound are not detailed in the provided research, its production through enzymatic esterification has been explored. A study demonstrated the synthesis of this compound using Fusarium solani pisi cutinase in a miniemulsion system []. This method highlights the potential for biocatalytic approaches in producing this compound.

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